4-Bromo-2-ethylpyridazin-3(2H)-one

Description

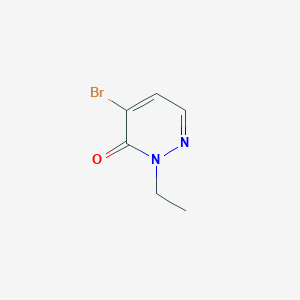

4-Bromo-2-ethylpyridazin-3(2H)-one is a brominated pyridazinone derivative characterized by a six-membered pyridazinone ring substituted with a bromine atom at position 4 and an ethyl group at position 2. Pyridazinones are nitrogen-containing heterocycles with diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient nature and ability to participate in hydrogen bonding .

Properties

IUPAC Name |

4-bromo-2-ethylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-9-6(10)5(7)3-4-8-9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCQTGIFMNJECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethylpyridazin-3(2H)-one typically involves the bromination of 2-ethylpyridazin-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

4-Bromo-2-ethylpyridazin-3(2H)-one serves as a building block in organic synthesis. Its structural features allow it to participate in several types of chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles, leading to the formation of diverse derivatives.

- Coupling Reactions: It can be used in cross-coupling reactions to create more complex molecular architectures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Sodium methoxide, potassium tert-butoxide |

| Coupling | Formation of carbon-carbon bonds | Palladium catalysts |

| Oxidation | Introduction of additional functional groups | Potassium permanganate |

| Reduction | Modification of halogen atoms | Lithium aluminum hydride |

Research indicates potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.

- Anticancer Activity: Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.

Case Study: Anticancer Activity

A study conducted on the compound's effects on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 μM. The mechanism appears to involve apoptosis induction through caspase activation.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its derivatives are being explored for:

- Anti-inflammatory Effects: Compounds derived from this compound have shown promise in reducing inflammation in preclinical models.

- Neuroprotective Properties: Research is ongoing into its ability to protect neuronal cells from oxidative stress.

Table 2: Potential Therapeutic Applications

| Application Type | Description | Current Research Status |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in animal models | Preclinical trials underway |

| Neuroprotective | Protects neurons from oxidative damage | Ongoing studies |

| Antimicrobial | Effective against specific bacterial strains | Laboratory testing |

Industrial Applications

In addition to research applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for:

- Polymer Chemistry: As a precursor for synthesizing novel polymers with enhanced properties.

- Agricultural Chemistry: Potential use in developing agrochemicals that target pests or diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromine atom and the pyridazinone ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 4-bromo-2-ethylpyridazin-3(2H)-one with analogs:

Key Observations :

Crystallographic and Supramolecular Features

- 4-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one: Exhibits a planar pyridazinone ring with a dihedral angle of 40.16° relative to the phenyl group. Crystal packing involves N–H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.6665 Å) .

- 4-Bromo-6-methylpyridazin-3(2H)-one : Crystallographic data are unavailable, but methyl and bromine substituents likely influence packing via halogen bonding or van der Waals interactions .

Biological Activity

4-Bromo-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The presence of a bromine atom and an ethyl group on the pyridazine ring contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 216.06 g/mol |

| Melting Point | 150-153 °C |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Research indicates that it acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several pathological conditions, including cancer and angiogenesis .

The compound's mechanism involves binding to the ATP-binding site of FGFRs, disrupting their signaling pathways, which can lead to inhibited cell proliferation and induced apoptosis in cancer cells .

Anticancer Activity

A significant body of research has explored the anticancer potential of pyridazinone derivatives, including this compound. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 50 µM across different cell lines, indicating moderate potency.

In a study by the National Cancer Institute (NCI), compounds similar to this compound were evaluated against a panel of 60 human tumor cell lines, showing promising results in inhibiting cell growth .

Enzyme Inhibition

Research has identified this compound as an effective inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4. The compound's inhibition of these receptors is particularly relevant for treating cancers associated with aberrant FGFR signaling:

| FGFR Type | Inhibition Activity |

|---|---|

| FGFR1 | High |

| FGFR2 | Moderate |

| FGFR3 | High |

| FGFR4 | Moderate |

This inhibition can lead to reduced tumor growth and metastasis in preclinical models .

Case Studies

-

Case Study on Breast Cancer :

- Researchers investigated the effects of this compound on MCF-7 cells. The study revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

- Combination Therapy :

Q & A

Q. What synthetic routes are optimal for preparing 4-Bromo-2-ethylpyridazin-3(2H)-one, and how can reaction yields be improved?

The synthesis of brominated pyridazinones typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, bromoacetyl intermediates (e.g., 4-bromoacetylphenyl derivatives) can react with amines or heterocycles to form substituted pyridazinones . To optimize yields:

Q. How can the purity and stability of this compound be validated during storage?

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards .

- Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperature (4°C–40°C), and humidity (40–80% RH). Monitor degradation products via mass spectrometry .

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent bromine displacement or oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at position 2, bromine at position 4) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ = 231.03 for C₆H₇BrN₂O) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in heterocyclic coupling reactions?

Bromine at position 4 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

Q. What crystallographic data are available for structurally related pyridazinones, and how can they guide polymorph studies?

Single-crystal X-ray diffraction of analogs (e.g., 2-(5-bromopentyl)-4-chloro-pyridazinone) reveals:

- Unit Cell Parameters : Triclinic systems (space group P1) with Z = 4 and V ≈ 1892 ų .

- Hydrogen Bonding : Intermolecular H-bonds between carbonyl oxygen and NH groups stabilize the lattice .

- Polymorph Screening : Vary solvent polarity (e.g., ethanol vs. acetonitrile) and cooling rates to isolate distinct crystalline forms .

Q. How can contradictory data on the biological activity of brominated pyridazinones be resolved?

Discrepancies in bioactivity studies often arise from:

- Impurity Profiles : Trace aldehydes (e.g., 4-bromo-2-hydroxybenzaldehyde) in crude samples may skew assays . Validate purity via LC-MS before testing.

- Solubility Differences : Use DMSO stock solutions standardized to ≤0.1% v/v in aqueous buffers to avoid cytotoxicity artifacts .

- Target Selectivity : Screen against off-target receptors (e.g., GPCRs, kinases) using competitive binding assays .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 231.03 g/mol | |

| Melting Point | 72–79°C (analog data) | |

| HPLC Retention Time | 8.2 min (C18 column, MeCN:H₂O = 70:30) | |

| LogP (Predicted) | 2.1 ± 0.3 |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ 20–30% |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | ↑ Coupling Efficiency |

| Reaction Time | 12–24 h | Prevents Over-Oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.